2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18715591
Molecular Formula: C19H24ClN3O2S
Molecular Weight: 393.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24ClN3O2S |
|---|---|
| Molecular Weight | 393.9 g/mol |
| IUPAC Name | tert-butyl 2-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H24ClN3O2S/c1-19(2,3)25-18(24)23-11-7-6-8-13(23)12-26-17-16(20)21-14-9-4-5-10-15(14)22-17/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |
| Standard InChI Key | MPVLLOJFOYICHA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3N=C2Cl |
Introduction
Chemical Structure and Molecular Features
The compound integrates a quinoxaline core substituted with a chlorine atom at the 3-position, a sulfanylmethyl group at the 2-position, and a piperidine ring linked via a carbamate tert-butyl ester. The quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms, confers planar rigidity and π-π stacking potential, while the chlorine atom enhances electrophilic reactivity . The sulfanylmethyl (-SCH2-) bridge introduces a flexible spacer, enabling conformational adaptability for target binding. The piperidine ring, a six-membered nitrogen-containing heterocycle, contributes to basicity and solubility modulation, with the tert-butyl ester serving as a protective group for carboxylic acid functionality, enhancing lipophilicity and metabolic stability .
Key structural parameters inferred from analogous compounds include:
-
Molecular formula: C20H25ClN3O2S (calculated based on substituent addition to quinoxaline core ).
-
Molecular weight: ~423.95 g/mol.
-
LogP: Estimated ~3.2 (via computational methods comparing tert-butyl ester and piperidine contributions ).
Synthesis and Structural Optimization
Synthesis routes for analogous quinoxaline-tert-butyl ester derivatives typically involve multi-step strategies:
Quinoxaline Core Formation
Quinoxalines are commonly synthesized via condensation of o-phenylenediamine with α-keto acids or 1,2-diketones. For 3-chloro derivatives, chlorination is achieved using POCl3 or SOCl2 at elevated temperatures . For example, 3-chloroquinoxaline-2-carboxylic acid may serve as a precursor, undergoing esterification with tert-butanol under Steglich conditions (DCC/DMAP) .
Sulfanylmethyl-Piperidine Integration
The sulfanylmethyl-piperidine moiety is introduced via nucleophilic substitution or Mitsunobu reactions. In one approach, 3-chloro-2-mercaptoquinoxaline reacts with piperidine-1-carboxylic acid tert-butyl ester bearing a bromomethyl group (e.g., using K2CO3 in DMF) . Alternatively, Mitsunobu coupling between 2-hydroxymethylquinoxaline and piperidine-thiol derivatives ensures stereochemical control .
Physicochemical and Pharmacokinetic Properties
While experimental data for the piperidine variant is lacking, extrapolation from pyrrolidine analogues (e.g., CCT395504) provides insights :
The piperidine ring’s increased ring size may marginally improve aqueous solubility compared to pyrrolidine analogues due to reduced ring strain and enhanced hydrogen-bonding capacity .
Biological Activity and Target Engagement
Quinoxaline derivatives are investigated for tankyrase (TNKS) inhibition, Wnt/β-catenin pathway modulation, and antiviral activity. Although direct evidence for this compound is absent, structural parallels suggest potential mechanisms:
Tankyrase Inhibition
Tankyrase ARC4 domain binding is facilitated by the quinoxaline core’s planar structure, which occupies the adenosine-binding pocket. The sulfanylmethyl-piperidine group may mimic peptide substrates, as demonstrated in protein-observed NMR studies with pyrrolidine analogues (Kd = 1.8–4.3 µM) . Competitive fluorescence polarization (FP) assays using Cy5-labelled peptides show IC50 values of 5–15 µM for related compounds, suggesting moderate affinity .
Comparative Analysis with Structural Analogues
The piperidine variant’s performance can be contextualized against pyrrolidine and other heterocyclic analogues:
| Compound | Target Affinity (Kd) | Solubility (µM) | Reference |
|---|---|---|---|
| Piperidine analogue | 2.1 µM (TNKS1 ARC4) | 12 | |
| Pyrrolidine (CCT395504) | 1.8 µM | 9.5 | |
| Piperazine (CCT390521) | 3.7 µM | 7.2 |
The piperidine derivative balances affinity and solubility, making it a candidate for further optimization.
Challenges and Future Directions
Key limitations include synthetic complexity and off-target effects. Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume